1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE
Overview
Description
1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, multiple methyl groups, and a trifluoromethyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Benzylation and methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides (e.g., benzyl chloride) and bases (e.g., sodium hydride) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
1-BENZYL 2-METHYL 4,5-DIMETHYL-2-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPYRIDINE-1,2-DICARBOXYLATE: shares similarities with other dihydropyridine derivatives, such as nifedipine and amlodipine, which are used as calcium channel blockers.
Trifluoromethylated compounds: Compounds like trifluoromethyl benzene and trifluoromethyl pyridine also exhibit similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-O-benzyl 6-O-methyl 3,4-dimethyl-6-(trifluoromethyl)-2,5-dihydropyridine-1,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO4/c1-12-9-17(15(23)25-3,18(19,20)21)22(10-13(12)2)16(24)26-11-14-7-5-4-6-8-14/h4-8H,9-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWPBLYVYGTHHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CN(C(C1)(C(=O)OC)C(F)(F)F)C(=O)OCC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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